GPIIb-IIIa Antagonist Potency: 2,8-Diazaspiro[4.5]decane-Derived Compounds vs. Prior Clinical Candidates in Platelet Aggregation Assays
The 2,8-diazaspiro[4.5]decane scaffold served as the central template for a series of orally active GPIIb-IIIa antagonists. The biologically active derivative 23 (CT50728) achieved an IC₅₀ of 4 nM in solid-phase GPIIb-IIIa competition ELISA, with 53 nM and 110 nM in platelet-rich plasma under citrate and PPACK anticoagulation, respectively. The prodrug 22 (CT51464) demonstrated significantly improved pharmacokinetic properties over previously described clinical candidates, with oral bioavailability (F%) of 33% (cynomolgus monkey), 73% (dog), and 22% (rat), and terminal half-lives (t₁/₂β) of 14.2 h, 8.97 h, and 1.81 h, respectively [1]. Low plasma protein binding (18.22% for 23) and desirable log P values (0.45 ± 0.06 for 22; −0.91 ± 0.32 for 23) were reported, with both compounds stable in human liver microsomes and showing no P450 3A4 inhibition [1]. The authors explicitly state the scaffold-based approach yielded 'significantly improved pharmacokinetic properties over the previously described clinical candidates' [1].
| Evidence Dimension | Oral bioavailability (F%) and terminal half-life across preclinical species; platelet aggregation IC₅₀ |
|---|---|
| Target Compound Data | 23 (CT50728): IC₅₀ = 4 nM (ELISA), 53 nM (citrate PRP), 110 nM (PPACK PRP). 22 (CT51464): F% = 33 (Cyno), 73 (dog), 22 (rat); t₁/₂β = 14.2 h (Cyno), 8.97 h (dog), 1.81 h (rat); protein binding = 18.22% (23); log P = 0.45 (22), −0.91 (23) |
| Comparator Or Baseline | Previously described clinical GPIIb-IIIa candidates (not individually named; class-level comparator) |
| Quantified Difference | Significantly improved PK properties vs. prior clinical candidates; multi-species high oral bioavailability; long plasma half-life consistent with once- or twice-daily chronic dosing |
| Conditions | Rat, dog, cynomolgus monkey PK studies; human liver microsome stability; P450 3A4 inhibition assay; platelet-rich plasma aggregation assay with citrate and PPACK anticoagulation; solid-phase GPIIb-IIIa competition ELISA |
Why This Matters
Demonstrates that the 2,8-diazaspiro[4.5]decane scaffold enables oral GPIIb-IIIa antagonists with clinically favorable multi-species PK and low protein binding—parameters that cannot be assumed for alternative spirocyclic or linear scaffolds without explicit comparative data.
- [1] Mehrotra, M.M., Heath, J.A., Rose, J.W., Smyth, M.S., Seroogy, J., Volkots, D.L., Ruhter, G., Schotten, T., Alaimo, L., Park, G., Pandey, A., & Scarborough, R.M. (2004). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry, 47(8), 2037-2061. View Source
